tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate
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Overview
Description
“tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate” is a compound with the CAS Number: 2023743-46-4 . It has a molecular weight of 256.39 and is an ester of carbamic acid . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl (1-amino-1-cyclohexylpropan-2-yl)carbamate” and its InChI Code is "1S/C14H28N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h10-12H,5-9,15H2,1-4H3,(H,16,17)" .Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate and its derivatives has been a subject of research due to their potential applications. Zhao et al. (2017) outlined a rapid synthetic method for a similar compound, highlighting its importance as an intermediate in various biologically active compounds. Their method, starting from commercially available precursors, achieved a high total yield of 81% over three steps, showcasing its efficiency (Zhao et al., 2017). Similarly, Wang et al. (2017) described an efficient stereoselective synthesis route for related stereoisomers, starting from 3-cyclohexene-1-carboxylic acid, emphasizing the controlled stereochemistry at specific centers, which is crucial for the synthesis of factor Xa inhibitors (Wang et al., 2017).
Chemical Structures and Properties
The study of chemical structures and their properties forms a significant part of the research. For instance, Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, which are part of the same structural family as this compound. The study revealed how molecules in these structures are linked via hydrogen and halogen bonds, providing insights into the molecular interactions and structural characteristics (Baillargeon et al., 2017).
Intermediates in Synthesis of Biologically Active Compounds
The role of this compound as an intermediate in the synthesis of biologically active compounds is also noteworthy. Studies have demonstrated its use in the synthesis of various natural products and potential pharmaceuticals. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was reported, highlighting its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
Based on its structural similarity to other compounds, it may enhance the slow inactivation of voltage-gated sodium channels and regulate crmp2 .
Result of Action
Based on its potential targets, it may influence the function of voltage-gated sodium channels and the regulation of crmp2 .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h10-12H,5-9,15H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXLHXNYUSLMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCCC1)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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